N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base. The final step involves the formation of the oxalamide moiety through amide bond formation reactions, typically using oxalyl chloride and a suitable amine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mesitylsulfonyl group can yield sulfonic acids, while reduction of the oxalamide moiety can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Industry: Its reactivity and stability make it suitable for use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The mesitylsulfonyl group, in particular, may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which are known for their antibacterial properties.
Oxazolidinones: A class of compounds with a similar oxazinan ring structure, used as antibiotics.
Amides: Compounds with the oxalamide moiety, which are common in various pharmaceuticals.
Uniqueness
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the mesitylsulfonyl group, oxazinan ring, and oxalamide moiety in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-11-8-12(2)15(13(3)9-11)26(23,24)20-6-5-7-25-14(20)10-19-17(22)16(21)18-4/h8-9,14H,5-7,10H2,1-4H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWVKHFFQMFYMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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